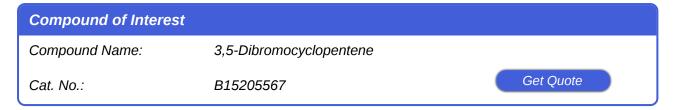


A Comparative Study of 3,5-Dibromocyclopentene and Other Dihalocycloalkenes

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties and reactivity of **3,5-dibromocyclopentene** and other selected dihalocycloalkenes, including **3,5-dibromocyclopentene**, **3,6-dibromocyclohexene**, and **3,6-dichlorocyclohexene**. The information presented herein is intended to assist researchers in selecting appropriate substrates for various synthetic applications.

Physicochemical Properties

The following table summarizes key physicochemical properties of the selected dihalocycloalkenes. It is important to note that a significant portion of the available data is derived from computational models rather than experimental measurements.



Property	3,5- Dibromocyclo pentene	3,5- Dichlorocyclo pentene	3,6- Dibromocyclo hexene	3,6- Dichlorocyclo hexene
Molecular Formula	C5H6Br2[1][2]	C5H6Cl2[3]	C ₆ H ₈ Br ₂ [4]	C ₆ H ₈ Cl ₂
Molecular Weight (g/mol)	225.91[1]	137.00[3]	239.94[4]	151.03[5]
CAS Number	1890-04-6[1][2]	Not available	35044-00-9[4]	Not available
Boiling Point (K)	455.89 (Calculated)[6]	Not available	Not available	Not available
Melting Point (K)	273.13 (Calculated)[6]	Not available	Not available	Not available
LogP (Octanol/Water)	2.47 (Calculated) [6]	2.1 (Calculated) [3]	2.8 (Calculated) [4]	2.6 (Calculated) [5]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of these compounds. Limited experimental spectroscopic data is available in public databases.

Compound	Available Spectroscopic Data	
3,5-Dibromocyclopentene	IR Spectrum available from the NIST WebBook. [2]	
trans-1,2-Dichlorocyclopentane	IR Spectrum and Mass Spectrum available in the NIST WebBook.[7]	
trans-1,2-Dibromocyclohexane	1H NMR, 13C NMR, IR, and Mass Spectra are available from various sources.[8][9][10][11]	
trans-1,2-Dichlorocyclohexane	1H NMR spectrum is available.[12]	

Reactivity Analysis



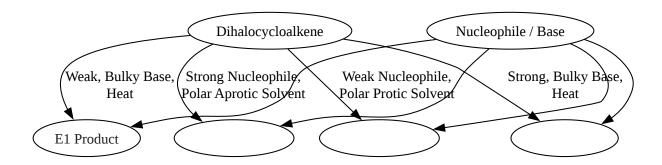
Dihalocycloalkenes are versatile substrates in organic synthesis, primarily undergoing nucleophilic substitution and elimination reactions. The reactivity is influenced by several factors including the nature of the halogen, the ring size, and the reaction conditions.

General Reactivity Trends:

- Leaving Group Ability: Bromine is a better leaving group than chlorine due to its lower electronegativity and larger atomic size, which makes the C-Br bond weaker than the C-Cl bond. Therefore, dibromo derivatives are generally more reactive towards nucleophilic substitution than their dichloro counterparts.
- Ring Strain: Cyclopentene rings have a higher degree of ring strain compared to cyclohexene rings. This can influence the rate of reactions that involve a change in hybridization of the ring carbons.
- Allylic Position: The halogens in these compounds are in allylic positions, which enhances
 their reactivity in both SN1 and SN2 reactions due to the stabilization of the carbocation
 intermediate (SN1) or the transition state (SN2) by the adjacent double bond.

Reaction Pathways:

Dihalocycloalkenes can undergo substitution (SN1, SN2) and elimination (E1, E2) reactions. The predominant pathway is determined by the structure of the substrate, the nature of the nucleophile/base, the solvent, and the temperature.



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Caption: Reaction pathways for dihalocycloalkenes.



Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of these specific dihalocycloalkenes are not readily available in the public domain. However, the following are generalized procedures adapted from the synthesis of similar compounds, which can serve as a starting point for experimental design.

Protocol 1: Synthesis of a Dihalocycloalkene (General)

This protocol is a general method for the allylic halogenation of a cycloalkene, which is a common route to synthesize these compounds.

Materials: Cycloalkene (e.g., cyclopentene, cyclohexene), N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), radical initiator (e.g., AIBN or benzoyl peroxide), and a suitable solvent (e.g., carbon tetrachloride).

Procedure:

- Dissolve the cycloalkene in the solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add NBS or NCS and the radical initiator to the flask.
- Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove succinimide.
- Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by distillation or column chromatography.

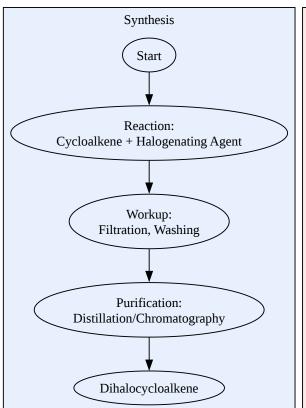


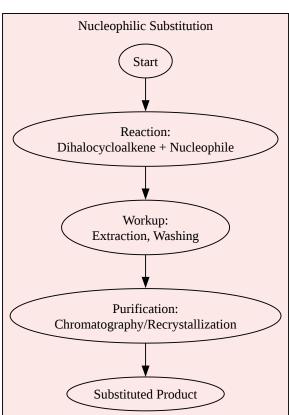
Protocol 2: Nucleophilic Substitution Reaction (General)

This protocol describes a general procedure for the reaction of a dihalocycloalkene with a nucleophile.

- Materials: Dihalocycloalkene, nucleophile (e.g., sodium azide, sodium cyanide, or an alkoxide), and a suitable polar aprotic solvent (e.g., DMF or DMSO).
- Procedure:
 - Dissolve the dihalocycloalkene in the solvent in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
 - Add the nucleophile to the solution.
 - Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by TLC or GC.
 - Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the combined organic extracts with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Remove the solvent under reduced pressure.
 - Purify the product by column chromatography or recrystallization.







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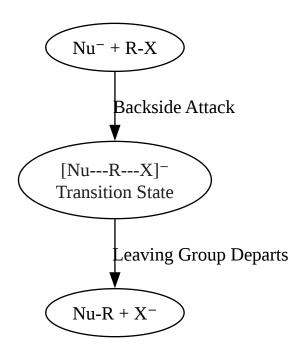
Caption: General experimental workflow.

Signaling Pathways and Reaction Mechanisms

The primary reaction mechanisms for these compounds are SN1, SN2, E1, and E2. The following diagrams illustrate the key steps in these pathways.

SN2 Mechanism:

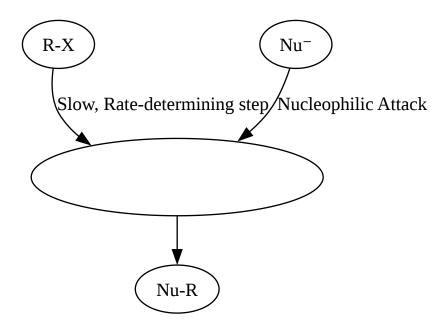




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Caption: Concerted SN2 reaction mechanism.

SN1 Mechanism:

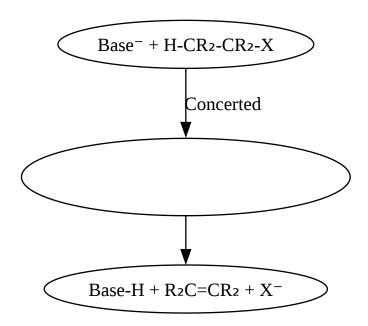


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Caption: Stepwise SN1 reaction mechanism.



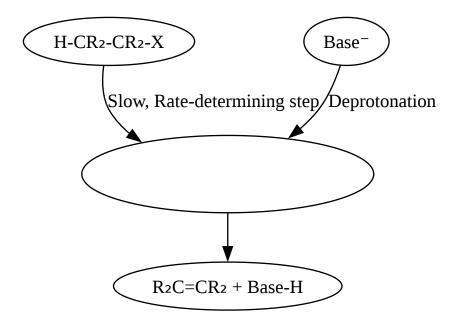
E2 Mechanism:



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Caption: Concerted E2 elimination mechanism.

E1 Mechanism:



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Caption: Stepwise E1 elimination mechanism.

Conclusion

The choice between **3,5-dibromocyclopentene** and other dihalocycloalkenes will depend on the specific requirements of the synthetic target. The dibromo compounds offer higher reactivity for nucleophilic substitution, while the choice between a cyclopentene and cyclohexene scaffold will influence the stereochemical outcome and conformational properties of the final product. The provided data and protocols offer a foundation for further investigation and optimization of reaction conditions for specific applications.

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